N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide
Description
N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide is a chemical compound that features a sulfonamide group attached to a methoxyphenyl ring and an oxane ring
Properties
IUPAC Name |
N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-18-13-7-10(6-11(15)8-13)14-20(16,17)9-12-4-2-3-5-19-12/h6-8,12,14-15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCLYJQFTNKVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)NS(=O)(=O)CC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-5-methoxyphenyl and oxane derivatives.
Sulfonamide Formation: The key step involves the formation of the sulfonamide bond. This can be achieved by reacting the amine group of the oxane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields amines.
Substitution: Results in the replacement of the methoxy group with the nucleophile.
Scientific Research Applications
N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyl and oxane rings provide structural stability and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-1-(oxan-2-yl)methanesulfonamide
- N-(3-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide
- N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)ethanesulfonamide
Uniqueness
N-(3-hydroxy-5-methoxyphenyl)-1-(oxan-2-yl)methanesulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This dual functionality can enhance its versatility in various applications compared to similar compounds that lack one of these groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
